2-((4-hydroxy-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone
説明
特性
IUPAC Name |
1-(2-methylphenyl)-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O2S/c1-17-7-5-6-10-20(17)30-22-19(15-25-30)23(32)27-24(26-22)33-16-21(31)29-13-11-28(12-14-29)18-8-3-2-4-9-18/h2-10,15H,11-14,16H2,1H3,(H,26,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXEQAMXIMFEOGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=O)NC(=N3)SCC(=O)N4CCN(CC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Comparison with Structural Analogs
Pharmacological Implications (Inferred)
While direct biological data for the target compound is unavailable, structural comparisons permit hypotheses:
- Phenylpiperazine Moieties : Commonly associated with CNS activity (e.g., serotonin or dopamine receptor modulation), this group may position the target for neuropharmacological applications. In contrast, analogs 2–10 with simple aryl substituents might target kinases or antimicrobial pathways.
- Thiazolo-Fused Analogs (11–19) : The rigid thiazolo ring in compounds 11–19 could enhance metabolic stability but reduce conformational flexibility compared to the target compound.
- Ortho-Substitution : The o-tolyl group may reduce off-target interactions compared to para-substituted analogs, as seen in other medicinal chemistry contexts.
Broader Structural Comparisons
The European Patent Application (2022) describes compounds with imidazo[1,5-a]pyrrolo[2,3-e]pyrazine cores (e.g., 1-((3R,4R)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)-2-(tetrahydro-2H-pyran-4-yl)ethanone). These differ significantly from the target compound:
- Substituents : Substituents like tetrahydro-2H-pyran or pyrimidinyl groups suggest divergent pharmacokinetic profiles (e.g., increased lipophilicity or hydrogen-bond acceptor capacity).
準備方法
Cyclocondensation of Trichloropyrimidine with o-Tolylhydrazine
Procedure :
A mixture of 2,4,6-trichloropyrimidine-5-carbaldehyde (1.0 eq) and o-tolylhydrazine (1.2 eq) in ethanol is refluxed for 6–8 hours. The intermediate hydrazone undergoes cyclization under acidic conditions (glacial acetic acid, 80°C) to yield 1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol.
Data Table 1: Core Synthesis Optimization
| Parameter | Condition | Yield (%) | Reference |
|---|---|---|---|
| Solvent | Ethanol | 78 | |
| Acid Catalyst | Glacial Acetic Acid | 82 | |
| Temperature (°C) | 80 | 85 |
Introduction of the 4-Hydroxy Group
Selective Hydrolysis of Chloro Substituents
The 4-chloro group in 6-chloro-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidine is hydrolyzed using aqueous NaOH (10%) at 60°C for 4 hours.
Key Observations :
- Prolonged heating (>6 hours) leads to over-hydrolysis of the 6-chloro group.
- Yields improve with controlled pH (9–10) and inert atmosphere.
Installation of the o-Tolyl Substituent at Position 1
Nucleophilic Aromatic Substitution
Method :
6-Chloro-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidine reacts with o-toluidine in DMF at 120°C for 12 hours, catalyzed by CuI (10 mol%).
Data Table 2: o-Tolyl Group Coupling
| Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 120 | 72 |
| Cs₂CO₃ | DMSO | 130 | 68 |
Thioether Formation at Position 6
Thiolation via S-Alkylisothiourea Condensation
One-Pot Protocol :
6-Chloro-4-hydroxy-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidine reacts with S-ethylisothiourea hydrobromide in a two-stage process:
- Base-mediated condensation : K₂CO₃ in THF, 25°C, 2 hours.
- Acid-mediated cyclization : HCl (1M), 50°C, 4 hours.
Key Advantages :
Coupling of the Phenylpiperazine-Ethanone Moiety
Friedel-Crafts Acylation
Procedure :
1-(4-Phenylpiperazin-1-yl)ethanone is synthesized by reacting 4-phenylpiperazine with bromoacetyl bromide in dichloromethane (0°C, 1 hour), followed by AlCl₃-catalyzed acylation.
Data Table 3: Acylation Conditions
| Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| AlCl₃ | 0 → 25 | 2 | 76 |
| FeCl₃ | 25 | 4 | 63 |
Final Assembly and Purification
Thioether-Ketone Coupling
The thiolated pyrazolo[3,4-d]pyrimidine intermediate reacts with 1-(4-phenylpiperazin-1-yl)ethanone via nucleophilic substitution in DMF (K₂CO₃, 80°C, 6 hours).
Purification :
- Column chromatography (SiO₂, ethyl acetate/hexane 3:7 → 1:1).
- Final recrystallization from ethanol/water (7:3) yields 92% pure product.
Optimization and Scale-Up Considerations
Q & A
Q. What are the critical structural features of this compound that influence its reactivity and bioactivity?
The compound’s pyrazolo[3,4-d]pyrimidine core contributes to π-π stacking interactions with biological targets, while the thioether linkage enhances metabolic stability. The 4-phenylpiperazine moiety improves solubility and facilitates receptor binding, as seen in analogs with similar substituents . Methodological validation includes X-ray crystallography (for structural confirmation) and computational docking to map interactions with enzymes like kinases .
Q. What synthetic strategies are effective for constructing the pyrazolo[3,4-d]pyrimidine core?
Multi-step synthesis typically involves cyclocondensation of 5-amino-1-(o-tolyl)-1H-pyrazole-4-carboxamide with thiourea derivatives under acidic conditions. Key steps include:
- Thiolation : Reaction with Lawesson’s reagent or P₂S₅ to introduce the thio group at position 6 .
- Coupling : Use of coupling agents like EDCI/HOBt to attach the 4-phenylpiperazine-1-yl-ethanone fragment . Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical for isolating the final product .
Q. How should researchers design initial bioactivity screens for this compound?
Prioritize enzyme inhibition assays (e.g., kinase panels) due to the pyrazolo-pyrimidine scaffold’s affinity for ATP-binding pockets. Use fluorescence polarization or radiometric assays to quantify IC₅₀ values. Parallel cytotoxicity screening (e.g., MTT assay on A549 or HeLa cells) identifies selective activity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacokinetic profile?
- Solubility : Introduce polar groups (e.g., hydroxyl or morpholine) on the phenylpiperazine moiety while monitoring logP via HPLC .
- Metabolic Stability : Replace the thioether with sulfone or sulfonamide groups to reduce oxidative degradation, validated via liver microsome assays .
- Bioavailability : Conduct in vivo PK studies in murine models, comparing oral vs. intravenous administration .
Q. What experimental approaches resolve contradictions in bioactivity data across studies of analogs?
- Data Normalization : Control for assay variability (e.g., ATP concentration in kinase assays) using reference inhibitors like staurosporine .
- Orthogonal Validation : Confirm target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Batch Analysis : Re-synthesize disputed compounds and verify purity (>95% by HPLC) to exclude synthetic artifacts .
Q. How can computational modeling enhance the understanding of this compound’s mechanism?
- Molecular Dynamics (MD) Simulations : Simulate binding to kinases (e.g., EGFR or BRAF) to identify key residues (e.g., gatekeeper mutations) affecting affinity .
- ADMET Prediction : Use tools like SwissADME to predict BBB permeability or CYP450 interactions, guiding structural modifications .
Q. What strategies validate the compound’s target specificity in complex biological systems?
- Proteome-Wide Profiling : Employ chemical proteomics (e.g., affinity pulldown with biotinylated probes) to identify off-targets .
- CRISPR-Cas9 Knockout : Validate target dependency by comparing activity in wild-type vs. gene-edited cell lines .
Q. How do researchers address stability issues during long-term bioactivity studies?
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